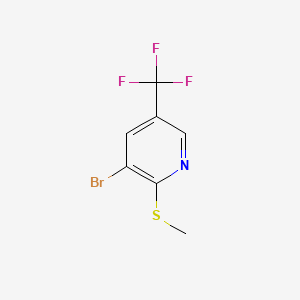

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-methylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEREEIUJMZQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682440 | |

| Record name | 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-64-5 | |

| Record name | 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (CAS No. 1226808-64-5): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, has emerged as a powerful tactic in modern drug design. This is due to the unique electronic properties of fluorine, which can enhance a molecule's metabolic stability, binding affinity, and cell permeability.[2] Within this context, 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine has garnered significant attention as a versatile and highly valuable building block for the synthesis of complex molecular entities in drug discovery programs.[3] Its trifunctional nature, possessing a reactive bromine atom, a modifiable methylthio group, and an electron-withdrawing trifluoromethyl group, offers medicinal chemists a powerful tool for creating diverse libraries of compounds for biological screening.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications in drug development, with a focus on the causal relationships behind its utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1226808-64-5 | [3] |

| Molecular Formula | C₇H₅BrF₃NS | [3] |

| Molecular Weight | 272.09 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| InChI | 1S/C7H5BrF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10,11)/h2-3H,1H3 | [3] |

| InChIKey | PGEREEIUJMZQTJ-UHFFFAOYSA-N | [3] |

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific compound are limited in the searched literature, typical spectral characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum of a similar compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, has been reported in the patent literature.[4]

Synthesis and Reaction Mechanisms: A Strategic Approach

The synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, based on established pyridine chemistry, a plausible and strategic synthetic route can be devised. A common approach to constructing such substituted pyridines involves a multi-step sequence, often starting from a more readily available pyridine derivative.

Proposed Synthetic Pathway

A logical synthetic strategy would likely involve the introduction of the methylthio group via a nucleophilic aromatic substitution reaction on a suitable precursor. The trifluoromethyl and bromo substituents would ideally be incorporated in earlier steps. A hypothetical, yet chemically sound, reaction workflow is presented below.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a predictive model based on known chemical transformations of similar pyridine derivatives.

Step 1: Bromination of 2-Chloro-5-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., concentrated sulfuric acid), add a brominating agent (e.g., N-bromosuccinimide or bromine).

-

Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The electron-withdrawing trifluoromethyl group will direct the incoming bromo group to the 3-position.

-

Upon completion, quench the reaction and extract the product, 2-chloro-3-bromo-5-(trifluoromethyl)pyridine.

-

Purify the product by crystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

-

Dissolve the 2-chloro-3-bromo-5-(trifluoromethyl)pyridine in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add sodium thiomethoxide (NaSMe) to the solution. The thiomethoxide anion will act as a nucleophile.

-

The nucleophilic attack will preferentially occur at the 2-position, displacing the chloride, which is a better leaving group than bromide in this context and is activated by the adjacent nitrogen and the trifluoromethyl group.[5]

-

Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Applications in Drug Discovery: A Versatile Scaffold for Targeting Diverse Pathologies

The strategic positioning of the bromo, methylthio, and trifluoromethyl groups on the pyridine ring makes this compound a highly versatile intermediate in the synthesis of biologically active molecules.

Leveraging the Bromo Substituent: Gateway to C-C and C-N Bond Formation

The bromine atom at the 3-position serves as a key handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[6] The bromine atom of this compound can be readily coupled with a wide array of aryl and heteroaryl boronic acids or esters. This allows for the systematic exploration of the chemical space around the pyridine core, which is crucial for optimizing interactions with a biological target.[7][8]

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. This is particularly important for modulating the physicochemical properties of a drug candidate, such as its solubility and basicity, and for creating new hydrogen bond donors or acceptors to enhance target binding.

Modulation of the Methylthio Group: Fine-Tuning Electronic and Steric Properties

The methylthio group at the 2-position can be oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic and steric properties of the molecule, providing another avenue for fine-tuning its biological activity. The increased polarity of the sulfoxide and sulfone can also impact a compound's pharmacokinetic profile.

The Role of the Trifluoromethyl Group: Enhancing Drug-like Properties

As previously mentioned, the trifluoromethyl group at the 5-position is a key contributor to the utility of this building block. Its strong electron-withdrawing nature can influence the pKa of the pyridine nitrogen and other functional groups, affecting the molecule's overall charge state at physiological pH. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[2]

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in numerous patented compounds targeting a wide range of diseases, including cancer and neurological disorders.[4][9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion: A Powerful Tool for the Medicinal Chemist's Arsenal

This compound stands out as a strategically designed building block that offers a confluence of desirable features for drug discovery. Its trifunctional nature provides multiple points for diversification, enabling the rapid generation of compound libraries for lead identification and optimization. The presence of the trifluoromethyl group imparts favorable drug-like properties, while the bromo and methylthio groups offer versatile handles for a wide range of chemical transformations. For researchers and scientists in the pharmaceutical industry, a thorough understanding and proficient utilization of this and similar fluorinated pyridine intermediates are essential for the continued development of novel and effective therapeutics.

References

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)

- EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google P

- US P

- Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (URL: [Link])

- 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine | C7H5BrF3NO | CID 130089378 - PubChem. (URL: [Link])

- US P

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (URL: [Link])

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv

- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. (URL: [Link])

- US11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor - Google P

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rsc.org [rsc.org]

- 3. Pyridine, 3-bromo-2-(methylthio)-5-(trifluoromethyl)- [cymitquimica.com]

- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

A Technical Guide to 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine: A Core Building Block in Synthetic and Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine and other functional groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity.[1] This guide provides an in-depth technical overview of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (CAS: 1226808-64-5), a highly functionalized pyridine derivative. We will explore its core chemical properties, analyze its structural components to predict reactivity, propose robust synthetic strategies, and detail its application as a versatile intermediate in advanced chemical synthesis, particularly in the construction of complex molecular architectures for targeted therapeutic agents.

Core Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of a chemical building block is the first step toward its effective utilization in synthesis.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: this compound[2]

-

Common Synonyms: 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine[3]

Structural and Physicochemical Data

The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and utility. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, influencing the electron density of the entire ring system. The bromo- and methylthio- groups at the 2- and 3-positions provide orthogonal handles for sequential chemical modifications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrF₃NS | [3][4] |

| Molecular Weight | 272.09 g/mol | [2][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI | 1S/C7H5BrF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10,11)/h2-3H,1H3 | [2][3] |

| InChI Key | PGEREEIUJMZQTJ-UHFFFAOYSA-N | [2][3] |

Reactivity Profile: A Trifecta of Functional Groups

The synthetic power of this compound lies in its three distinct functional groups, which can be addressed with high selectivity. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, is a critical factor in its reaction profile.[1]

-

C3-Bromo Group: This is the primary site for metal-catalyzed cross-coupling reactions. Its position allows for the introduction of a wide array of carbon-based (aryl, alkyl, alkynyl) or heteroatom-based substituents, making it the key vector for molecular elaboration.[5]

-

C5-Trifluoromethyl Group: This group is largely inert to common synthetic transformations but provides significant electronic influence. Its high electronegativity enhances the pyridine ring's susceptibility to certain nucleophilic reactions and modulates the pKa of the ring nitrogen.[1] In a drug development context, this moiety is prized for improving metabolic stability and binding interactions.

-

C2-Methylthio Group: The sulfur atom offers a secondary reaction site. It can be selectively oxidized to the corresponding sulfoxide or sulfone, which dramatically alters the electronic properties and can serve as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

Caption: Key reactive sites and their associated chemical transformations.

Synthetic Strategies and Accessibility

While specific synthesis routes for this exact molecule are proprietary, a robust pathway can be proposed based on established methodologies for trifluoromethylpyridines.[1] The most logical approach involves the sequential functionalization of a pre-existing pyridine core.

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule can be constructed from simpler, more readily available pyridine precursors. The C-Br bond is a prime candidate for a late-stage introduction via electrophilic bromination, while the methylthio group can be installed via nucleophilic substitution.

Caption: A plausible retrosynthetic pathway from a common starting material.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To illustrate the synthetic utility of the C3-bromo group, the following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[5]

Objective: To synthesize a 3-aryl-2-(methylthio)-5-(trifluoromethyl)pyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water 4:1)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the 3-bromo-pyridine starting material, the arylboronic acid, and the base.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[5] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.[6]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1226808-64-5 [sigmaaldrich.com]

- 3. Pyridine, 3-bromo-2-(methylthio)-5-(trifluoromethyl)- [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific peer-reviewed literature on this exact molecule is emerging, this guide consolidates available data and provides expert insights into its physicochemical properties, probable synthetic routes, expected reactivity, and potential applications. By drawing parallels with structurally related and well-documented trifluoromethylpyridines, we aim to equip researchers and drug development professionals with a foundational understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by the CF3 group—including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive compound.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, present in numerous approved drugs. The combination of a pyridine ring with a trifluoromethyl group, as seen in this compound, creates a powerful building block for the synthesis of novel chemical entities with potentially enhanced biological activity. The additional bromo and methylthio substituents provide reactive handles for further molecular elaboration through a variety of cross-coupling and substitution reactions, making this compound a highly versatile intermediate for library synthesis and lead optimization.

Physicochemical Properties and Structural Data

A solid understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. Below is a summary of the key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NS | |

| Molecular Weight | 272.09 g/mol | |

| CAS Number | 1226808-64-5 | |

| Appearance | Solid | |

| Purity | Typically ≥98% |

Synthesis and Characterization: A Proposed Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

-

Bromination: To a solution of 3-Amino-5-(trifluoromethyl)pyridine in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by TLC or LC-MS for the formation of 3-Amino-2-bromo-5-(trifluoromethyl)pyridine.

-

Diazotization and Sandmeyer Reaction: The resulting amino-bromo-pyridine is diazotized using sodium nitrite in an acidic medium (e.g., HBr/water) at low temperatures (0-5 °C). The diazonium salt is then treated with a solution of copper(I) bromide to yield 2,3-Dibromo-5-(trifluoromethyl)pyridine.

-

Nucleophilic Aromatic Substitution: The dibrominated intermediate is subjected to a nucleophilic aromatic substitution reaction with sodium thiomethoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF). The greater reactivity of the bromine atom at the 2-position of the pyridine ring should favor the selective displacement to afford the desired this compound.

Characterization:

The structural confirmation of the final product would be achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methylthio group. ¹³C NMR and ¹⁹F NMR would further confirm the carbon skeleton and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-Br, C-S, and C-F bonds.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations.

Caption: Key reaction pathways for the derivatization of this compound.

The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, through well-established methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in constructing the complex molecular architectures often required for potent and selective drug candidates.

Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone. This transformation not only alters the steric and electronic properties of the molecule but can also serve as a leaving group in nucleophilic aromatic substitution reactions, providing an additional avenue for functionalization.

Potential Applications in Drug Discovery and Beyond

Given the prevalence of the trifluoromethylpyridine motif in bioactive molecules, this compound is a highly attractive starting material for the discovery of new therapeutic agents. The strategic placement of the reactive handles allows for the exploration of chemical space around the core scaffold, which is a key strategy in lead optimization.

Potential therapeutic areas where derivatives of this compound could find application include:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine cores.

-

Neuroscience: The pyridine scaffold is present in numerous drugs targeting the central nervous system.

-

Inflammatory Diseases: The anti-inflammatory properties of novel heterocyclic compounds are an active area of research.

Beyond pharmaceuticals, the unique electronic properties of fluorinated pyridines make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis. While detailed characterization and application data in the public domain are currently limited, its structural features strongly suggest its utility in the rapid assembly of diverse molecular libraries for drug discovery and materials science research. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic programs, offering insights into its properties, potential synthesis, and reactivity. As research in this area progresses, the full potential of this and related fluorinated pyridines will undoubtedly continue to be unveiled.

References

- PubChem.3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine.[Link]

- Ningbo Inno Pharmchem Co., Ltd.The Role of Fluorinated Pyridines in Modern Drug Discovery.[Link]

- Google Patents.Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.

- PubMed Central.Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]

A Technical Guide to 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing molecular properties. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to improve metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine, a highly functionalized and versatile building block. We will delve into its core physicochemical properties, explore robust synthetic strategies, detail its application in pivotal cross-coupling reactions, and provide validated protocols for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this key intermediate.

Introduction: The Strategic Value of a Multifunctional Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, but its utility is magnified when substituted with strategically chosen functional groups. In this compound (CAS No. 1226808-64-5), we observe a convergence of three distinct functionalities, each imparting unique chemical reactivity and potential for molecular elaboration.[1]

-

The Trifluoromethyl Group (–CF₃): As a potent electron-withdrawing group, it significantly modulates the electronics of the pyridine ring, making it more susceptible to certain nucleophilic reactions.[2] Its primary role in drug design is to enhance lipophilicity and block metabolic degradation at the C-5 position.

-

The Bromo Group (–Br): Positioned at C-3, this halogen serves as an exceptionally versatile synthetic handle. It is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[3]

-

The Methylthio Group (–SMe): Located at C-2, this group can influence the conformation of the molecule and can be further functionalized. For instance, it can be oxidized to the corresponding sulfoxide or sulfone, creating new hydrogen bond acceptors and altering the compound's solubility and electronic profile.

The confluence of these groups makes this molecule a high-value starting material for building complex, novel chemical entities with tailored biological activities.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to ensuring the quality and reactivity of any chemical intermediate. The properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1226808-64-5 | [1][4] |

| Molecular Formula | C₇H₅BrF₃NS | [1][4] |

| Molecular Weight | 272.09 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Synonyms | 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine | [4] |

Spectroscopic Validation

A self-validating workflow requires rigorous spectroscopic confirmation. While a reference spectrum is proprietary, the expected analytical data for a sample with >98% purity would be as follows:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methylthio (–S–CH₃) protons around δ 2.6 ppm. The two aromatic protons on the pyridine ring should appear as distinct singlets or narrowly coupled doublets in the aromatic region (typically δ 7.5-8.5 ppm), reflecting their unique electronic environments.

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show seven distinct signals. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The methylthio carbon will be a singlet in the aliphatic region (~15 ppm), while the five pyridine carbons will resonate in the aromatic region, with their chemical shifts influenced by the attached substituents.

-

¹⁹F NMR (376 MHz, CDCl₃): This is a critical quality control check. A single, sharp singlet should be observed, corresponding to the three equivalent fluorine atoms of the –CF₃ group. The absence of other signals confirms the absence of fluorinated impurities.

-

Mass Spectrometry (EI or ESI): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 271 and 273.

Synthesis Strategy and Detailed Protocol

While multiple synthetic routes to functionalized trifluoromethylpyridines exist, a common and reliable strategy involves the functionalization of a pre-existing, commercially available pyridine core.[2] The synthesis of the title compound can be logically approached from 3-bromo-5-(trifluoromethyl)pyridine, a readily available starting material. The introduction of the methylthio group is achieved via a nucleophilic aromatic substitution (SₙAr) reaction, facilitated by an activating group or through a metal-catalyzed process.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Under a gentle stream of nitrogen, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature. Causality Note: Sodium thiomethoxide is a potent nucleophile. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making it more susceptible to nucleophilic attack. The reaction is directed to the C-2 position, which is ortho to the activating nitrogen atom.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic extract under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Validation: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid. Confirm the structure and purity using the analytical methods described in Section 2.

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in drug development is its role as a substrate in cross-coupling reactions. The C-Br bond provides a site for creating new bonds with high precision, enabling the rapid assembly of complex molecular architectures. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is a prime example.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Reagent Addition: Add a suitable base, typically potassium carbonate (2.0-3.0 eq).

-

Degassing and Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Causality Note: This step is critical as the active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Removing oxygen ensures the integrity of the catalytic cycle. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The subsequent purification is performed via standard methods such as column chromatography to isolate the desired biaryl product.

Conclusion

This compound is more than a simple chemical; it is a purpose-built tool for modern chemical synthesis. Its trifunctional nature provides a robust platform for creating diverse libraries of complex molecules. The trifluoromethyl group offers metabolic stability, the methylthio group provides a site for secondary modification, and the bromo group serves as the primary gateway for diversification via cross-coupling chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage its full potential in the creation of next-generation pharmaceuticals and agrochemicals.

References

- PubChem, "3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine", [Link]

- PubChem, "3-Bromo-2-methyl-6-(trifluoromethyl)pyridine", [Link]

- Ihara, H., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients", PubMed Central (PMC), [Link]

- ResearchGate, "Synthesis of 5‐bromo‐2‐(methylthio)‐N‐(6‐(trifluoromethyl)pyridin‐2‐yl)nicotinamide 6.", [Link]

- Anbia, "3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine", [Link]

- Autech, "3-Bromo-5-(trifluoromethyl)

- MDPI, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction...", [Link]

- Google Patents, "CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine",

- Digital Journal, "5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033", [Link]

- PubChemLite, "6-bromo-2-methyl-3-(trifluoromethyl)pyridine", [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine: A Key Building Block for Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group and the presence of versatile bromine and methylthio functionalities make this molecule a highly valuable scaffold for the synthesis of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its potential applications in drug discovery, with a focus on the rationale behind its use as a molecular building block.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic profile of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can lead to improved potency, enhanced cell permeability, and a more favorable pharmacokinetic profile.[1][2] When incorporated into a pyridine ring, a common scaffold in numerous biologically active compounds, the resulting trifluoromethylpyridine derivatives emerge as powerful tools in the design of novel drugs.[3]

This compound (CAS 1226808-64-5) is a prime example of such a strategically designed building block.[4] It presents multiple reaction sites for further molecular elaboration: the bromine atom is amenable to a wide range of cross-coupling reactions, the methylthio group can be oxidized or displaced, and the pyridine nitrogen allows for quaternization or N-oxide formation. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its potential as a starting material for the synthesis of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The definitive identification of a chemical entity is paramount for reproducible scientific research. The properties of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine | [5] |

| CAS Number | 1226808-64-5 | [4] |

| Molecular Formula | C7H5BrF3NS | [5] |

| Molecular Weight | 272.09 g/mol | [4][5] |

| Appearance | Solid | [5] |

Table 1: Chemical Identifiers and Physical Properties.

Synthesis and Mechanistic Considerations

While specific peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted pyridines. The proposed pathway leverages common transformations in heterocyclic chemistry, ensuring a high degree of confidence in its viability.

A logical approach would involve a multi-step synthesis commencing from a suitable commercially available pyridine precursor. A possible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on analogous reactions.

Step 1: Synthesis of 2-(Methylthio)-5-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to afford 2-(methylthio)-5-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, making the displacement of the chloro group at the 2-position by the thiomethoxide nucleophile an efficient process.

-

Solvent and Reagent: DMF is an excellent polar aprotic solvent for this type of reaction. Sodium thiomethoxide is a readily available and highly effective nucleophile for introducing the methylthio group.

Step 2: Synthesis of this compound

-

To a solution of 2-(methylthio)-5-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

Electrophilic Aromatic Substitution: The pyridine ring, although generally electron-deficient, can undergo electrophilic substitution under forcing conditions. The methylthio group is an ortho-, para-directing group, and the trifluoromethyl group is a meta-directing deactivator. Therefore, bromination is expected to occur at the 3-position.

-

Reagents: NBS in sulfuric acid is a common and effective reagent system for the bromination of deactivated aromatic rings.

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a versatile building block for creating diverse molecular libraries for drug screening.

Key Reactions for Molecular Elaboration

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 3-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide array of boronic acids and esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships.[6]

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions can be employed at the bromine position to introduce nitrogen, alkyne, and alkene functionalities, respectively.

-

Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. These transformations can modulate the electronic properties and hydrogen bonding capabilities of the molecule, which can be crucial for target binding.

-

Displacement of the Methylthio Group: The methylthio group, particularly after oxidation to the sulfone, can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functionalities.

Caption: Key reaction pathways for the derivatization of this compound.

Potential Therapeutic Areas

While specific drugs derived from this exact starting material are not publicly disclosed, the trifluoromethylpyridine scaffold is present in a number of approved drugs and clinical candidates.[7] The unique substitution pattern of this compound makes it a promising precursor for compounds targeting a range of diseases, including:

-

Oncology: Many kinase inhibitors incorporate substituted pyridine rings. The ability to introduce diverse functionalities via cross-coupling reactions makes this building block ideal for synthesizing libraries of potential kinase inhibitors.

-

Infectious Diseases: The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group are advantageous in the development of novel antibacterial and antiviral agents.

-

Neuroscience: The pyridine scaffold is a common feature in centrally acting agents. This building block could be utilized to develop novel treatments for a variety of neurological and psychiatric disorders.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. The strategic presence of the trifluoromethyl group is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to its derivatives. This guide provides a foundational understanding of this compound, offering a proposed synthetic route and highlighting its potential for the development of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the utility of such well-designed chemical building blocks will undoubtedly increase.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6).

- Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

- U.S. National Library of Medicine. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- El-Reedy, A. M., Hussain, S. M., Ali, A. S., & Abdel-Mo'tty, F. (1989). REACTIONS WITH 2-METHYLTHIOPYRIMIDINES. SYNTHESIS OF SOME NEW FUSED PYRIMIDINES.

- ResearchGate. (n.d.).

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. [Link]

- Cherry. (n.d.).

- U.S. National Library of Medicine. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PubMed Central. [Link]

- LookChem. (n.d.). This compound CAS NO.1226808-64-5. [Link]

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. [Link]

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- MDPI. (2015).

- International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.).

- PubChemLite. (n.d.). 3-bromo-5-(trifluoromethoxy)pyridine (C6H3BrF3NO). [Link]

- NIST. (n.d.). Pyridine, 2-(methylthio)-. NIST Chemistry WebBook. [Link]

- MDPI. (2017).

- Google Patents. (n.d.). CN112028897A - Synthesis method of epinastine hydrochloride.

- Google Patents. (n.d.). CN105753782A - 8-hydroxyquinoline and synthetic method thereof.

- PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. [Link]

- Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Pyridine, 3-bromo-2-(methylthio)-5-(trifluoromethyl)- [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic building block is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification efficiency, and formulation possibilities. This guide provides a comprehensive analysis of the solubility profile of this compound. By synthesizing predicted physicochemical properties with established experimental methodologies, this document offers a robust framework for scientists to understand, predict, and experimentally determine its solubility in a range of solvent systems. The core of this guide is a detailed, self-validating experimental protocol for quantitative solubility determination, designed to ensure accuracy and reproducibility in the laboratory.

Introduction: The Molecular Context

This compound (CAS No. 1226808-64-5) is a structurally complex molecule featuring a pyridine core functionalized with three distinct groups: a bromine atom, a methylthio group, and a trifluoromethyl group.[1] Each of these moieties contributes uniquely to the compound's overall physicochemical profile, influencing its polarity, lipophilicity, and potential for intermolecular interactions. Understanding these contributions is the first step in predicting its behavior in various solvents.

-

Pyridine Ring: A weakly basic heterocyclic aromatic ring.

-

Bromine Atom: A large, polarizable halogen that contributes to van der Waals interactions.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and highly lipophilic group.

-

Methylthio Group (-SCH3): A sulfur-containing group that can participate in various non-covalent interactions.

The interplay of these features suggests a compound with limited aqueous solubility and a preference for organic solvents. The following sections will deconstruct these properties and provide a practical guide to their experimental validation.

Caption: Logical workflow from molecular structure to practical application.

Physicochemical Profile & Predicted Solubility

| Property | Predicted Value / Observation | Implication for Solubility |

| Molecular Weight | 272.09 g/mol | Higher molecular weight can negatively impact solubility. |

| XLogP3-AA | ~3.0 - 3.5 (Estimated) | A positive logP value in this range indicates high lipophilicity and predicts poor solubility in aqueous media and good solubility in non-polar organic solvents.[2] |

| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) drastically reduces the potential for hydrogen bonding with protic solvents like water, predicting poor aqueous solubility.[3][2] |

| Hydrogen Bond Acceptors | ~1-5 (N in pyridine) | The nitrogen atom can act as a hydrogen bond acceptor, offering a slight potential for interaction with protic solvents.[3][2] |

| Physical Form | Solid (Crystalline Powder or Fused Solid)[4] | As a solid, the energy required to break the crystal lattice (lattice energy) must be overcome by the solvation energy for dissolution to occur. This is often a significant barrier for poorly soluble compounds. |

Causality Insight: The high predicted logP value, driven by the trifluoromethyl and bromo-substituents, is the dominant factor predicting poor aqueous solubility. The energy required to break the stable crystal lattice of the solid form further hinders dissolution in polar solvents. Therefore, significant solvation energy, typically provided by organic solvents capable of strong van der Waals or dipole-dipole interactions, will be necessary to achieve meaningful concentrations.

Observed & Qualitative Solubility

Based on Safety Data Sheets (SDS) and supplier information for structurally related compounds, a general qualitative solubility profile can be assembled. It is crucial to note that these are often not quantified and should be used as a preliminary guide.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Aqueous | Water, Buffers (e.g., PBS) | Insoluble / Very Poorly Soluble | High lipophilicity (logP) and lack of H-bond donors.[5][6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble / Moderately Soluble | Strong dipole moments can interact with the polarizable regions of the molecule. DMSO is a common choice for creating stock solutions of poorly soluble compounds for in-vitro screening.[5][6] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble / Soluble | The alkyl chains offer some non-polar character, but the hydrogen-bonding network of the solvent is not ideal for solvating the lipophilic molecule. Methanol is often a better solvent than ethanol for such compounds.[7] |

| Non-Polar / Halogenated | Dichloromethane (DCM), Chloroform, THF | Soluble | "Like dissolves like." These solvents effectively solvate the lipophilic trifluoromethyl and aromatic regions of the molecule. Synthesis and purification often employ these solvents.[8] |

| Hydrocarbon | Hexane, Heptane | Insoluble / Very Poorly Soluble | While the molecule is lipophilic, it still possesses significant polarity from the pyridine ring and halogen. Purely non-polar solvents lack the necessary interactions to overcome the crystal lattice energy. |

A Self-Validating Protocol for Quantitative Solubility Determination

Determining the precise solubility is an essential step for any serious research or development endeavor.[5][9] The most reliable and widely used technique for sparingly soluble compounds is the Shake-Flask Method .[10][11][12] This protocol is designed to be self-validating by incorporating a robust analytical quantification method with a calibration curve.

Objective

To determine the thermodynamic equilibrium solubility of this compound in a chosen solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment

-

Compound: this compound (ensure high purity, >95%).

-

Solvents: HPLC-grade solvents of interest (e.g., Phosphate Buffered Saline pH 7.4, Methanol, Acetonitrile).

-

Equipment:

-

Analytical balance (4-decimal place).

-

Glass vials (e.g., 4 mL) with screw caps.

-

Orbital shaker or rotator in a temperature-controlled incubator.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic, PVDF for aqueous).

-

HPLC system with a UV detector and a suitable C18 column.

-

Volumetric flasks and pipettes for standard preparation.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Shake-Flask method.

Step-by-Step Methodology

Part A: Calibration Curve Generation

-

Prepare a Primary Stock Solution: Accurately weigh ~5 mg of the compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., Acetonitrile or DMSO) in a 10 mL volumetric flask. This creates a ~500 µg/mL stock.

-

Prepare Calibration Standards: Perform serial dilutions from the primary stock solution to create a series of at least five standards spanning the expected solubility range (e.g., 100, 50, 25, 10, 1, 0.1 µg/mL). The diluent should be the mobile phase of your HPLC method.

-

HPLC Analysis: Inject each standard onto the HPLC system. Record the peak area at the compound's λmax.

-

Plot Curve: Plot the peak area versus concentration for your standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Solubility Measurement

-

Prepare Slurries: Add an excess amount of the solid compound to at least three separate vials for each solvent being tested. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 2-5 mg per 1 mL of solvent).

-

Equilibration: Place the sealed vials on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C). Shake vigorously for at least 24 hours to ensure thermodynamic equilibrium is reached. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.[6]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. This is a critical step. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of your calibration curve. Analyze the diluted sample by HPLC under the same conditions used for the standards.

-

Calculation:

-

Use the peak area of the sample and the calibration curve equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the final solubility value (e.g., in µg/mL or µM).

-

Calculate the mean and standard deviation from the triplicate measurements.

-

Conclusion and Practical Recommendations

The solubility of this compound is predicted to be low in aqueous media and significantly higher in polar aprotic and halogenated organic solvents. This profile is dominated by its lipophilic nature, imparted by the trifluoromethyl and bromo substituents.

-

For Synthetic Chemists: Dichloromethane, THF, and DMF are likely excellent choices for reaction solvents. Purification via column chromatography will likely require solvent systems like ethyl acetate/heptane gradients.

-

For Drug Development Professionals: The poor aqueous solubility is a significant flag for potential bioavailability issues.[5][11] For in vitro assays, stock solutions should be prepared in 100% DMSO. Subsequent dilutions into aqueous assay buffers must be done carefully to avoid precipitation.[5][6] Formulation strategies such as solid dispersions or the use of co-solvents may be necessary for future development.[13][14]

This guide provides the theoretical framework and a robust, actionable protocol to precisely quantify the solubility of this compound, enabling informed, data-driven decisions in any research and development context.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw9k5zgk5/v1]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [URL: https://enamine.net/services/adme-t/in-vitro-assays-list/shake-flask-aqueous-solubility-assay]

- Shake Flask Method Summary - BioAssay Systems. [URL: https://www.bioassaysys.com/Shake-Flask-Method.html]

- Determination of aqueous solubility by heating and equilibration: A technical note - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4749363/]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1322468&fileOId=1322469]

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [URL: https://ps.tbzmed.ac.ir/Article/jps-38507]

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [URL: https://www.researchgate.net/publication/286955060_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine | C7H5BrF3NO | CID 130089378 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/130089378]

- 3-Bromo-5-(trifluoromethyl)pyridine Formula - ECHEMI. [URL: https://www.echemi.com/products/pid_31572-436799-33-6.html]

- 3-Bromo-5-(trifluoromethyl)pyridine CAS#: 436799-33-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869408.htm]

- A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. [URL: https://www.researchgate.

- 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70700828]

- This compound (Cas 1226808-64-5) - Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine-087313.aspx]

- 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/696809]

- 3-Bromo-5-(trifluoromethyl)pyridine, 95% 1 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3122246/]

- Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs - ResearchGate. [URL: https://www.researchgate.net/publication/346014498_Advanced_Solubility_Enhancement_Techniques_for_Poorly_Soluble_Drugs]

Sources

- 1. parchem.com [parchem.com]

- 2. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine | C7H5BrF3NO | CID 130089378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-(trifluoromethyl)pyridine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. 3-Bromo-5-(trifluoromethyl)pyridine CAS#: 436799-33-6 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]

- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine safety and hazards.

An In-depth Technical Guide to the Safety and Hazards of 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Chemical Landscape

This compound is a halogenated and sulfur-containing pyridine derivative. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity and biological properties of the pyridine ring. Such compounds are common intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] The presence of a bromine atom, a methylthio group, and the trifluoromethyl substituent creates a unique combination of potential hazards that demand careful consideration in a laboratory setting. This guide provides a detailed examination of these potential hazards, drawing upon established data for analogous compounds to inform safe handling, storage, and emergency procedures.

Hazard Identification and GHS Classification

Based on an analysis of structurally related compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance. The likely classifications are summarized in the table below.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 2 or 3 | ☠️ | Danger | H300: Fatal if swallowed[2][3][4][5] or H301: Toxic if swallowed[6][7][8] |

| Skin Corrosion/Irritation | Category 2 | ❕ | Warning | H315: Causes skin irritation[4][5][6][7][8][9][10][11][12][13] |

| Serious Eye Damage/Eye Irritation | Category 2A | ❕ | Warning | H319: Causes serious eye irritation[4][5][7][8][9][11][12][13] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | ❕ | Warning | H335: May cause respiratory irritation[4][5][6][7][8][9][11][12][13][14][15] |

Causality of Hazards:

-

Oral Toxicity: The trifluoromethylpyridine core is a common feature in many biologically active molecules, and its ingestion can lead to systemic toxicity. The high acute oral toxicity observed in similar compounds suggests that even small quantities could be fatal if swallowed.[2][3][4][5]

-

Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants. Direct contact with the skin or eyes can cause inflammation, redness, and pain.[9][16] Prolonged or repeated skin contact may lead to more severe irritation or dermatitis.[17][18]

-

Respiratory Irritation: As a potentially volatile or dusty solid, inhalation of aerosols, dust, or vapors can irritate the mucous membranes and the respiratory tract, leading to coughing, shortness of breath, and a feeling of tightness in the chest.[9][14][15][16]

Risk Assessment Workflow

A systematic risk assessment is crucial before handling this compound. The following diagram outlines a logical workflow for this process.

Caption: A logical workflow for conducting a risk assessment for handling hazardous chemicals.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the primary line of defense against exposure.

Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6][14][16][17][19] Ensure that the fume hood has a certified face velocity.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[6][17][19]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that meet EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[19] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][20]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves.[20] Inspect gloves for any signs of degradation or perforation before use.[14] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[14]

-

Protective Clothing: A flame-retardant lab coat must be worn and kept buttoned. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[21]

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[14][19]

Handling Procedures

-

Avoid all personal contact with the substance, including inhalation.[9][21]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7][11][12][13][17][22]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7][17][19][22]

-

Minimize the generation of dust or aerosols during handling.[19]

-

Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[12][18][22]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[6][16][19]

-

Keep the container tightly closed when not in use.[6][12][13][16][18][19][22][23]

-

Store in a locked cabinet or other secure area to prevent unauthorized access.[4][7][8][24][25]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[17][18]

Emergency Procedures

Prompt and correct action is critical in the event of an emergency.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[19][24] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[14][19] Seek immediate medical attention.[19]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[19] Seek immediate medical attention.[6][19]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Remove contact lenses if present and easy to do so.[6][24] Seek immediate medical attention.[6][19]

-

Ingestion: Do NOT induce vomiting.[6][19] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[19] Never give anything by mouth to an unconscious person.[6][14][19] Seek immediate medical attention.[6][19]

Spill Response

The appropriate response to a spill depends on its size and location. The following diagram illustrates a general decision-making process.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3-Bromo-5-(trifluoromethyl)pyridine | 436799-33-6 [amp.chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 3-Bromo-2-fluoro-5-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. capotchem.com [capotchem.com]

- 15. capotchem.cn [capotchem.cn]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. jubilantingrevia.com [jubilantingrevia.com]

- 23. file.bldpharm.com [file.bldpharm.com]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. file.bldpharm.com [file.bldpharm.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridine Derivatives

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds, particularly the pyridine ring, has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] This is attributed to the unique properties the CF₃ group imparts, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can significantly improve a molecule's pharmacokinetic profile and binding affinity to biological targets.[3][4] Consequently, trifluoromethylpyridine (TFMP) derivatives are prevalent in a wide array of commercialized pharmaceuticals and agrochemicals.[5][6][7] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds, aimed at researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices for both classical industrial methods and modern direct functionalization techniques, offering field-proven insights into their applications, advantages, and limitations.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is a distinctive substituent known for its potent electron-withdrawing nature and relatively small steric footprint.[3] Unlike a single fluorine atom, which has a Hammett constant (σp) similar to hydrogen, the CF₃ group is strongly electron-withdrawing (σp = 0.54).[5] This electronic perturbation can drastically alter the pKa of nearby functionalities, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), rendering the CF₃ group highly resistant to metabolic degradation, a critical factor in enhancing drug half-life.[3] This combination of metabolic stability, lipophilicity (Hansch π value of +0.88), and unique electronic influence makes the trifluoromethylpyridine scaffold a privileged motif in the design of bioactive molecules.[3]

There are three principal methodologies for the synthesis of trifluoromethylpyridine derivatives, each with distinct advantages and applications:

-

Halogen Exchange: A classical, industrial-scale approach starting from readily available methylpyridines (picolines).

-

Pyridine Ring Construction: Building the heterocyclic ring from acyclic, CF₃-containing precursors.[5][7]

-

Direct Trifluoromethylation: Modern methods that introduce the CF₃ group directly onto a pre-existing pyridine ring.[5][7]

Industrial-Scale Synthesis: The Halogen Exchange Pathway

The most established route for the large-scale production of key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, relies on a two-stage process starting from picoline. This method is economically viable due to the low cost of the starting materials.